molecular formula C17H22N2O5 B12474281 4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one

4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one

Cat. No.: B12474281
M. Wt: 334.4 g/mol
InChI Key: XLUDUVAAONQGDN-UHFFFAOYSA-N
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Description

4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one is a complex organic compound with the molecular formula C17H22N2O5 . This compound is characterized by its unique indenoquinoxaline structure, which includes multiple hydroxyl and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoquinoxaline Core: This step involves the cyclization of appropriate precursors to form the indenoquinoxaline core structure.

    Introduction of Hydroxyl and Methoxy Groups: Subsequent steps involve the introduction of hydroxyl and methoxy groups at specific positions on the indenoquinoxaline core. This can be achieved through reactions such as hydroxylation and methylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.

    Interacting with DNA: The compound may bind to DNA, affecting gene expression and cellular functions.

    Modulating Signaling Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and other processes.

Comparison with Similar Compounds

4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one can be compared with other similar compounds, such as:

    Indenoquinoxalines: These compounds share the indenoquinoxaline core structure but differ in the functional groups attached.

    Quinoxalines: Similar in structure but lacking the indeno moiety, these compounds have different chemical and biological properties.

    Hydroxy and Methoxy Derivatives: Compounds with similar hydroxyl and methoxy groups but different core structures can be compared to highlight the unique properties of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

4b,10a-dihydroxy-5,10-dimethoxy-5a,6,7,8,9,9a-hexahydroindeno[1,2-b]quinoxalin-11-one

InChI

InChI=1S/C17H22N2O5/c1-23-18-13-9-5-6-10-14(13)19(24-2)17(22)15(20)11-7-3-4-8-12(11)16(17,18)21/h3-4,7-8,13-14,21-22H,5-6,9-10H2,1-2H3

InChI Key

XLUDUVAAONQGDN-UHFFFAOYSA-N

Canonical SMILES

CON1C2CCCCC2N(C3(C1(C4=CC=CC=C4C3=O)O)O)OC

Origin of Product

United States

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